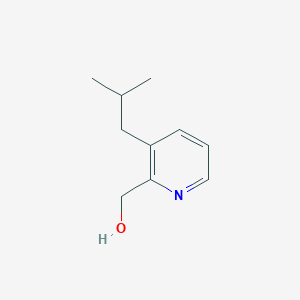
2-Pyridinemethanol, 3-(2-methylpropyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
- Synthesis Approaches : "2-Pyridinemethanol is an important intermediate in the synthesis of various drugs for treating cardiovascular diseases. The synthesis process involves oxidation, rearrangement, acylation, and hydrolysis, starting from 2-methylpyridine" (L. Hui, 2009).
- Catalytic Applications : A study highlights the enantioselective construction of highly substituted pyrrolidines through palladium-catalyzed asymmetric [3+2] cycloaddition, showcasing the utility of catalytic, asymmetric additions to ketimines, which are rare examples in the literature (B. Trost & S. Silverman, 2010).
- Applications in Organic Electronics : Research on blue phosphorescent zwitterionic Iridium(III) complexes with pyridyl ligands and nido-carboranyl substituents demonstrates their potential in creating highly luminescent and structurally stable metal complexes, which emit at blue wavelengths. These complexes hold promise for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Jonathan C. Axtell et al., 2016).
Applications in Agriculture and Environmental Science
- Herbicidal Activity : A study on the synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates shows these compounds as effective inhibitors of photosystem II (PSII) electron transport, exhibiting promising herbicidal activities. The research indicates the potential agricultural applications of pyridine derivatives as selective herbicides (Qingmin Wang et al., 2003).
- Environmental Degradation : "Research on the degradation mechanism of pyridine in drinking water through dielectric barrier discharge (DBD) technology demonstrates the effectiveness of DBD in removing pyridine from water, highlighting the method's potential in treating nitrogen heterocyclic compounds in drinking water supplies" (Yang Li et al., 2017).
Safety And Hazards
This compound is classified as having acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[3-(2-methylpropyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWWWWOUBNXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 3-(2-methylpropyl)- | |
CAS RN |
780800-88-6 | |
| Record name | [3-(2-methylpropyl)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


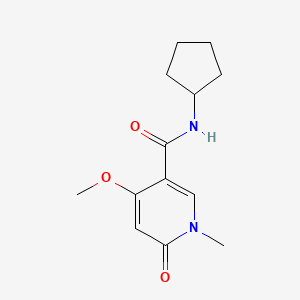
![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)
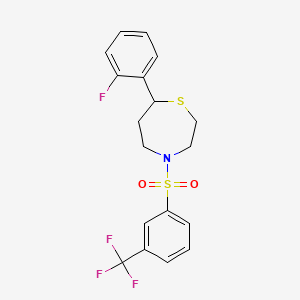
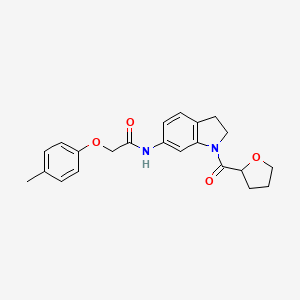
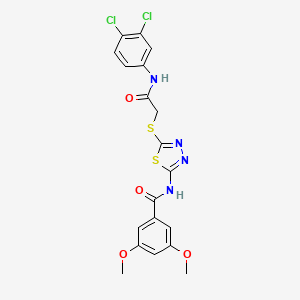
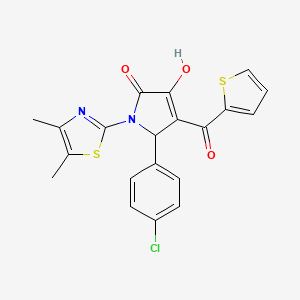
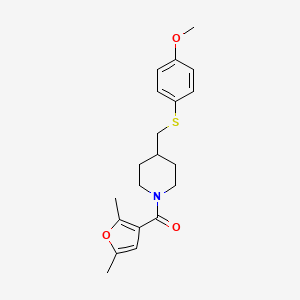
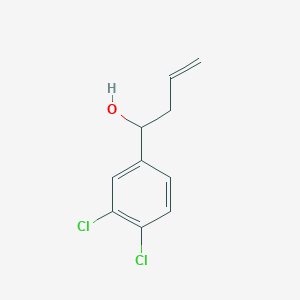
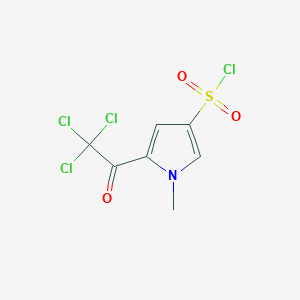
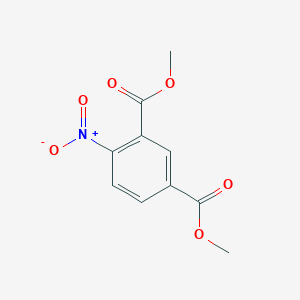
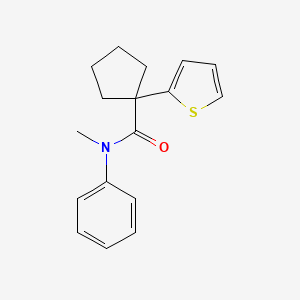
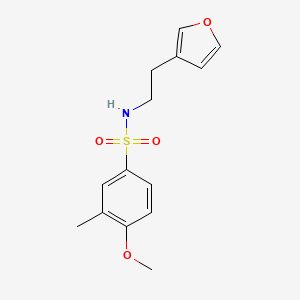
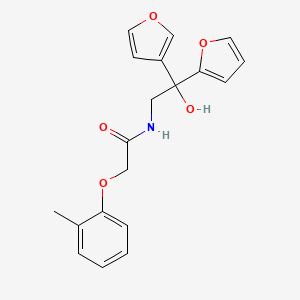
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)